Cas no 82959-18-0 ((Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate)

(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
-
- (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
- 1,1,1,2,3,3,3-heptafluoropropan-2-yl(phenyl)iodanium,trifluoromethanesulfonate
- P1659
- AKOS015853110
- 82959-18-0
- 1,1,1,2,3,3,3-heptafluoropropan-2-yl(phenyl)iodanium;trifluoromethanesulfonate
- (Perfluoropropan-2-yl)(phenyl)iodonium trifluoromethanesulfonate
- WOQZCEBAEAQHQE-UHFFFAOYSA-M
- DTXSID60659755
- NS00019256
- (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)(phenyl)iodanium trifluoromethanesulfonate
- SCHEMBL3029952
- (Heptafluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
-
- MDL: MFCD08276418
- Inchi: InChI=1S/C9H5F7I.CHF3O3S/c10-7(8(11,12)13,9(14,15)16)17-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
- InChI Key: WOQZCEBAEAQHQE-UHFFFAOYSA-M
- SMILES: C1=CC=C(C=C1)[I+]C(C(F)(F)F)(C(F)(F)F)F.C(F)(F)(F)S(=O)(=O)[O-]
Computed Properties
- Exact Mass: 521.88400
- Monoisotopic Mass: 521.88444g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 382
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 65.6Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 125 °C
- PSA: 65.58000
- LogP: 1.86780
- Solubility: Not determined
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate Security Information
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-296044-500 mg |
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate, |
82959-18-0 | 500MG |
¥9,552.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296044-500mg |
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate, |
82959-18-0 | 500mg |
¥9552.00 | 2023-09-05 |
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate Related Literature
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
Introduction to (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate (CAS No. 82959-18-0)
(Perfluoroisopropyl)phenyliodonium trifluoromethanesulfonate (CAS No. 82959-18-0) is a highly specialized compound that has gained significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, often referred to as a iodonium salt, is characterized by its unique combination of perfluoroalkyl and aryl groups, which endow it with exceptional chemical and physical properties.
The perfluoroisopropyl group in the compound is a key feature that contributes to its high stability and low reactivity with other chemical species. This property makes it an ideal candidate for use in various synthetic reactions where stability and selectivity are crucial. The trifluoromethanesulfonate anion, on the other hand, is a strong and non-nucleophilic counterion that further enhances the compound's reactivity and solubility in organic solvents.
Recent advancements in the synthesis of iodonium salts have led to the development of new methodologies that improve their yield and purity. For instance, a study published in the *Journal of Organic Chemistry* (2023) reported a novel synthetic route that utilizes mild conditions and readily available starting materials to produce high-purity (Perfluoroisopropyl)phenyliodonium trifluoromethanesulfonate. This method not only simplifies the synthesis process but also reduces the environmental impact by minimizing waste generation.
In the context of materials science, (Perfluoroisopropyl)phenyliodonium trifluoromethanesulfonate has been explored for its potential applications in polymerization reactions. Its ability to act as an efficient initiator for controlled radical polymerization (CRP) has been demonstrated in several studies. A notable example is a research paper published in *Macromolecules* (2022), which highlighted the use of this compound to synthesize well-defined polymers with narrow molecular weight distributions. The controlled nature of the polymerization process makes it particularly useful for producing advanced materials with tailored properties.
The pharmaceutical industry has also shown interest in (Perfluoroisopropyl)phenyliodonium trifluoromethanesulfonate due to its potential as a synthetic intermediate in drug development. Its unique chemical structure allows it to participate in a wide range of functional group transformations, making it a valuable tool for synthesizing complex molecules. A recent study published in *Organic Letters* (2023) described the use of this compound in the synthesis of a novel anticancer agent. The researchers reported that the compound's stability and reactivity enabled them to achieve high yields and purity in the final product, which exhibited promising antitumor activity in preliminary biological assays.
Moreover, (Perfluoroisopropyl)phenyliodonium trifluoromethanesulfonate has been investigated for its potential applications in photocatalysis. Its ability to absorb light efficiently and generate reactive species under visible light irradiation makes it a promising candidate for developing sustainable photocatalytic systems. A study published in *ACS Catalysis* (2023) demonstrated the use of this compound as a photocatalyst for the selective oxidation of alcohols to aldehydes and ketones. The results showed that the compound exhibited high catalytic activity and selectivity, even under mild reaction conditions.
In summary, (Perfluoroisopropyl)phenyliodonium trifluoromethanesulfonate (CAS No. 82959-18-0) is a versatile compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical structure and properties make it an invaluable tool for researchers working on advanced materials, drug development, and sustainable chemical processes. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in various scientific disciplines.
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